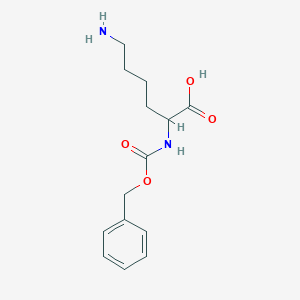

alpha-Carbobenzoxy-L-lysine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTJKAUNOLVMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2212-75-1 | |

| Record name | .alpha.-Carbobenzoxy-L-lysine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to Nα-Cbz-L-lysine: Properties, Synthesis, and Applications in Peptide Chemistry

This guide provides a comprehensive technical overview of Nα-Carbobenzyloxy-L-lysine (Nα-Cbz-L-lysine), a pivotal amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its core physicochemical properties, provide detailed experimental protocols for its synthesis and use, and explore its strategic importance in the art of peptide assembly.

Introduction: The Strategic Importance of Nα-Cbz-L-lysine

L-lysine, with its two primary amino groups—the α-amino group at the stereocenter and the ε-amino group on the side chain—presents a unique challenge and opportunity in peptide synthesis. To achieve the specific, sequential construction of a peptide chain, precise control over the reactivity of these functional groups is paramount. Nα-Cbz-L-lysine addresses this by selectively "masking" the α-amino group with a Carbobenzyloxy (Cbz or Z) protecting group.

This strategic protection leaves the ε-amino group available for modification or for the formation of branched peptides, making Nα-Cbz-L-lysine a versatile and indispensable building block in the synthesis of complex peptides and peptidomimetics. The Cbz group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide chemistry, enabling controlled peptide synthesis for the first time. Its stability under a range of conditions and its facile removal via catalytic hydrogenolysis make it an enduringly relevant tool in the synthetic chemist's arsenal.[1][2]

Physicochemical and Spectroscopic Profile

Nα-Cbz-L-lysine is typically a white to off-white crystalline powder.[3] A thorough understanding of its physical and spectral properties is essential for its effective use and characterization in a laboratory setting.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2212-75-1 | [3] |

| Molecular Formula | C₁₄H₂₀N₂O₄ | [3] |

| Molecular Weight | 280.32 g/mol | [3] |

| Appearance | White to off-white powder/crystals | [3] |

| Melting Point | 226-231 °C (decomposes) | [3] |

| Optical Rotation [α]D²⁰ | -12° to -15° (c=2 in 0.2 M HCl) | [4] |

| Solubility | Slightly soluble in methanol and water.[3] Soluble in aqueous base. Generally insoluble in non-polar organic solvents. | [5][6][7][8] |

Spectroscopic Analysis

Spectroscopic data is critical for confirming the identity and purity of Nα-Cbz-L-lysine. Below is an interpretation of its characteristic spectral signatures.

The ¹H NMR spectrum of Nα-Cbz-L-lysine provides a unique fingerprint of its structure. The chemical shifts (δ) are influenced by the electronic environment of each proton.

-

δ ~7.35 ppm (multiplet, 5H): These signals correspond to the five aromatic protons of the benzyl group in the Cbz protecting group.[4]

-

δ ~5.10 ppm (singlet, 2H): This singlet arises from the two benzylic protons (-CH₂-) of the Cbz group.[4]

-

δ ~4.20 ppm (multiplet, 1H): This signal corresponds to the α-proton of the lysine backbone.

-

δ ~3.00 ppm (triplet, 2H): This triplet is assigned to the ε-methylene protons (-CH₂-) adjacent to the free amino group.

-

δ ~1.2-1.9 ppm (multiplets, 6H): These signals represent the protons of the β, γ, and δ methylene groups of the lysine side chain.

The ¹³C NMR spectrum complements the ¹H NMR data, providing information about the carbon skeleton.

-

δ ~175 ppm: Carbonyl carbon of the carboxylic acid.

-

δ ~157 ppm: Carbonyl carbon of the carbamate (Cbz group).

-

δ ~137 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ ~128-129 ppm: Aromatic carbons of the benzyl group.

-

δ ~67 ppm: Benzylic carbon (-CH₂-) of the Cbz group.

-

δ ~55 ppm: α-carbon of the lysine backbone.

-

δ ~40 ppm: ε-carbon of the lysine side chain.

-

δ ~22-32 ppm: β, γ, and δ carbons of the lysine side chain.

Infrared spectroscopy is useful for identifying the key functional groups present in the molecule.

-

~3300-3500 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the free amino group.

-

~3030 cm⁻¹: Aromatic C-H stretch.

-

~2850-2950 cm⁻¹: Aliphatic C-H stretch.

-

~1710 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1690 cm⁻¹: C=O stretch of the carbamate (Cbz group).

-

~1530 cm⁻¹: N-H bend of the carbamate.

-

~1250 cm⁻¹: C-O stretch of the carbamate.

Synthesis and Deprotection Protocols

The utility of Nα-Cbz-L-lysine is intrinsically linked to the efficient and clean methods for its preparation and the subsequent removal of the Cbz group.

Synthesis of Nα-Cbz-L-lysine

The synthesis of Nα-Cbz-L-lysine from L-lysine is a classic example of the Schotten-Baumann reaction, where an amine is acylated under basic aqueous conditions. The key to selective Nα-protection lies in the transient protection of the ε-amino group with a copper(II) complex.

Diagram: Synthesis of Nα-Cbz-L-lysine.

Step-by-Step Protocol:

-

Complexation: Dissolve L-lysine hydrochloride in water and add a stoichiometric amount of cupric acetate monohydrate. Adjust the pH to approximately 9 with sodium hydroxide to form the deep blue lysine-copper(II) complex. This reversibly protects the ε-amino group.

-

Cbz Protection: Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise while vigorously stirring and maintaining the pH at 9 with the addition of sodium hydroxide. The reaction is typically complete within 1-2 hours.

-

Decomplexation and Isolation: Acidify the reaction mixture with hydrochloric acid to a pH of ~3. This breaks the copper complex. To remove the copper ions, either bubble hydrogen sulfide gas through the solution to precipitate copper sulfide (work in a well-ventilated fume hood) or add a chelating agent like EDTA.

-

Purification: The precipitated Nα-Cbz-L-lysine can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent system, such as water/ethanol, to yield the pure product.

Deprotection of the Cbz Group

The removal of the Cbz group to liberate the free α-amino group is most commonly and cleanly achieved by catalytic hydrogenolysis.[1][2]

Diagram: Cbz Deprotection via Catalytic Hydrogenolysis.

General Protocol for Catalytic Hydrogenolysis:

-

Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected amino acid or peptide in a solvent such as methanol, ethanol, or ethyl acetate.[2]

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C), typically 5-10 mol% relative to the substrate.[1]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times to ensure an inert atmosphere. The reaction is then stirred vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[1][2]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or mass spectrometry.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry; ensure it remains wet during filtration.[1]

-

Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected amino acid or peptide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]

Applications in Peptide Synthesis

The primary application of Nα-Cbz-L-lysine is in peptide synthesis, where it serves as a versatile building block. Its unique protection scheme allows for several synthetic strategies.

Solution-Phase Peptide Synthesis

In solution-phase synthesis, Nα-Cbz-L-lysine can be coupled to another amino acid (with a protected carboxylic acid) using standard coupling reagents like dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). The resulting dipeptide can then be selectively deprotected at either the N-terminus (by hydrogenolysis of the Cbz group) for chain elongation or at the C-terminus for further coupling.

Solid-Phase Peptide Synthesis (SPPS)

Nα-Cbz-L-lysine is particularly valuable in Fmoc-based solid-phase peptide synthesis (SPPS).[9] In this strategy, the growing peptide chain is anchored to a solid support (resin), and amino acids are added sequentially. The temporary Nα-protecting group is the base-labile Fmoc group, while side-chain protecting groups are typically acid-labile.

The Cbz group on Nα-Cbz-L-lysine is orthogonal to both the Fmoc and the commonly used acid-labile side-chain protecting groups. This allows for the incorporation of a lysine residue where the ε-amino group can be selectively deprotected on-resin for the synthesis of branched peptides or for the attachment of labels, such as fluorescent dyes or biotin.

Illustrative Workflow for Branched Peptide Synthesis:

Diagram: Branched peptide synthesis using Nα-Cbz-L-lysine in Fmoc-SPPS.

Safety and Handling

Nα-Cbz-L-lysine should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Nα-Cbz-L-lysine remains a cornerstone of synthetic peptide chemistry. Its unique orthogonal protection scheme, enabled by the robust yet removable Cbz group, provides chemists with the flexibility to construct complex linear, branched, and cyclic peptides. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or professional engaged in the art and science of peptide synthesis and the development of novel peptide-based therapeutics.

References

-

¹H NMR spectrum (CDCl₃; 30 °C) of N-carboxyanhydride, L-Lys(Z)-NCA 3, with peak assignments. ResearchGate. Available from: [Link]

-

Loading protocols. Peptideweb.com. Available from: [Link]

-

¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000182). Human Metabolome Database. Available from: [Link]

-

12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. Available from: [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

-

How can I synthesize "Cbz-Lys"? ResearchGate. Available from: [Link]

-

Peptide synthesis. Wikipedia. Available from: [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. Available from: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available from: [Link]

-

Methods for the synthesis of peptides. Available from: [Link]

-

¹H NMR spectrum of l-lysine(CBZ)-NCA and l-leucine-NCA in DMSO-d6. ResearchGate. Available from: [Link]

-

Chemistry of peptide synthesis. Available from: [Link]

-

Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. National Institutes of Health. Available from: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

-

Supplementary Information Phosphate diesters cleavage mediated by Ce(IV) complexes self-assembled on gold nanoparticles. The Royal Society of Chemistry. Available from: [Link]

-

TOWARD THE DESIGN, SYNTHESIS, AND CHARACTERIZATION OF ABIOTIC COILED-COIL PEPTIDES VIA SOLID-PHASE COPPER-CATALYZED AZIDE-ALKYNE. Available from: [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. Available from: [Link]

-

¹H NMR Spectra and Peak Assignment. Oregon State University. Available from: [Link]

-

Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Magnetic Resonance. Available from: [Link]

-

Fourier transform infrared spectrum: Vibrational assignments using density functional theory and natural bond orbital analysis of the bis(guanidoacetate)nickel(II) complex. ScienceAsia. Available from: [Link]

-

¹H, ¹⁵N, and ¹³C Chemical Shift Assignments of the Regulatory Domain of Human Calcineurin. National Institutes of Health. Available from: [Link]

-

NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. Semantic Scholar. Available from: [Link]

-

Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. National Institutes of Health. Available from: [Link]

-

FTIR spectra of solid poly-l-lysine in the stretching NH mode range. PubMed. Available from: [Link]

-

Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan. PubMed. Available from: [Link]

-

Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K. ResearchGate. Available from: [Link]

-

FTIR spectra of solid poly-L-lysine in the stretching NH mode range. ResearchGate. Available from: [Link]

-

Vibrational spectra and assignments of 5-amino-2-chlorobenzoic acid by ab initio Hartree-Fock and density functional methods. PubMed. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. api.dspace.spbu.ru [api.dspace.spbu.ru]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Semantic Scholar [semanticscholar.org]

- 8. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Carbobenzoxy Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability to construct peptides with a defined sequence is a foundational pillar of modern chemistry, enabling the development of novel therapeutics, sophisticated biological probes, and advanced materials. This capability, now considered routine, was once a formidable synthetic challenge. This in-depth technical guide delves into the discovery and history of the carbobenzoxy (Cbz or Z) protecting group, a landmark innovation that revolutionized the field of peptide synthesis. We will explore the pioneering work of Max Bergmann and Leonidas Zervas, the underlying chemical principles of Cbz protection and deprotection, and provide detailed, field-proven experimental protocols. This guide will further offer a comparative analysis with other common amine protecting groups and showcase the enduring legacy of the Cbz group in the synthesis of complex molecules, providing researchers and drug development professionals with a comprehensive understanding of this indispensable synthetic tool.

The Pre-Cbz Era: A Challenge of Uncontrolled Polymerization

Prior to the 1930s, the synthesis of peptides was a largely uncontrolled process. The inherent bifunctionality of amino acids, possessing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH), presented a significant hurdle. Attempts to form a peptide bond between two different amino acids would invariably lead to a chaotic mixture of oligomers and polymers, as the activated amino acid could react with itself or with the growing peptide chain in a random fashion. This lack of control rendered the synthesis of peptides with a specific, predetermined sequence a near-impossible task, severely limiting the study of their biological functions. The need for a temporary "mask" for the amino group, one that could be readily introduced and then selectively removed under mild conditions, was paramount.

A Paradigm Shift: The Discovery of the Carbobenzoxy Group

The landscape of organic synthesis was irrevocably altered in 1932 when Max Bergmann and his doctoral student Leonidas Zervas, at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, introduced the carbobenzoxy (Cbz or Z) group.[1][2] Their seminal paper, "Über ein allgemeines Verfahren der Peptid-Synthese" (On a General Method of Peptide Synthesis), published in Berichte der deutschen chemischen Gesellschaft, described the first truly practical and widely applicable method for the reversible protection of amines.[2][3][4]

The brilliance of their discovery lay in the clever design of the Cbz group. By reacting an amino acid with benzyl chloroformate (Cbz-Cl), they converted the highly reactive amino group into a much less nucleophilic carbamate. This Cbz-protected amino acid was stable to the conditions required for peptide bond formation, thus preventing self-polymerization. Crucially, Bergmann and Zervas demonstrated that the Cbz group could be cleanly removed by catalytic hydrogenation, a mild process that did not affect the newly formed peptide bond.[5] This elegant two-step process of protection and deprotection ushered in the era of controlled, stepwise peptide synthesis and laid the groundwork for the synthesis of countless biologically active peptides, including the hormone oxytocin.[6] For two decades, the Bergmann-Zervas method remained the gold standard in peptide chemistry.[2] The abbreviation "Z" for the carbobenzoxy group is often used in honor of Zervas.[7]

The Chemistry of the Carbobenzoxy Group: A Detailed Examination

The utility of the Cbz group stems from its unique combination of stability and selective lability. It is robust enough to withstand a range of reaction conditions, yet can be removed under specific and mild conditions, ensuring the integrity of the target molecule.

Introduction of the Cbz Group: The Schotten-Baumann Reaction

The most common method for the introduction of the Cbz protecting group is the Schotten-Baumann reaction, which involves the acylation of the amino group with benzyl chloroformate in the presence of a base.[7]

Mechanism of Cbz Protection:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels the chloride leaving group. The base in the reaction serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7]

Diagram: Mechanism of Cbz Protection

Caption: Mechanism of amine protection with benzyl chloroformate.

Experimental Protocol: Cbz Protection of an Amino Acid

This protocol provides a general procedure for the N-protection of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.

| Step | Procedure | Causality and Field-Proven Insights |

| 1. Dissolution | Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. | The basic sodium carbonate solution deprotonates the ammonium group of the zwitterionic amino acid, liberating the free amino group for reaction. Cooling is essential to control the exothermic reaction and prevent decomposition of the benzyl chloroformate. |

| 2. Addition of Cbz-Cl | While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. | Dropwise addition prevents a rapid, uncontrolled reaction and localized heating. Vigorous stirring ensures efficient mixing of the biphasic reaction mixture. |

| 3. Reaction | Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. | The reaction is typically complete within this timeframe. Progress can be monitored by thin-layer chromatography (TLC). |

| 4. Work-up | Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. | This step removes non-polar impurities, including excess benzyl chloroformate and benzyl alcohol formed from its decomposition. |

| 5. Acidification | Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. | Acidification protonates the carboxylate group, causing the Cbz-protected amino acid to precipitate out of the aqueous solution. Cooling prevents any potential acid-catalyzed hydrolysis of the Cbz group. |

| 6. Extraction | Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). | The Cbz-protected amino acid is more soluble in organic solvents than in the acidic aqueous solution. |

| 7. Drying and Concentration | Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid. | This removes residual water from the organic phase. The final product is often a crystalline solid that can be purified by recrystallization if necessary. |

Quantitative Data for Cbz Protection of Various Amino Acids

| Amino Acid | Yield (%) | Reaction Time (h) |

| Glycine | 90-98% | 2-3 |

| L-Alanine | 88-95% | 2-4 |

| L-Phenylalanine | 92-99% | 2-4 |

| L-Leucine | 85-93% | 3-5 |

Yields and reaction times are representative and may vary depending on the specific reaction conditions and scale.

Removal of the Cbz Group: Deprotection Strategies

The selective removal of the Cbz group is the hallmark of its utility. The two primary methods for Cbz deprotection are catalytic hydrogenolysis and acidolysis.

This is the most common and mildest method for Cbz deprotection. The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[5]

Mechanism of Catalytic Hydrogenolysis:

The Cbz-protected amine adsorbs onto the surface of the palladium catalyst. Hydrogen gas also adsorbs onto the catalyst surface and is dissociated into reactive hydrogen atoms. These hydrogen atoms then effect the cleavage of the weak benzyl C-O bond, leading to the formation of toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[8]

Diagram: Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis

Caption: Deprotection of a Cbz-protected amine via catalytic hydrogenolysis.

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis

| Step | Procedure | Causality and Field-Proven Insights |

| 1. Setup | In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate. | The choice of solvent is crucial for dissolving the substrate and ensuring good contact with the heterogeneous catalyst. Alcohols are generally good choices. |

| 2. Catalyst Addition | Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %). | The catalyst loading can be adjusted based on the reactivity of the substrate. Caution: Pd/C can be pyrophoric, especially when dry. It should be handled with care in a well-ventilated area and should not be allowed to dry completely during filtration. |

| 3. Hydrogenation | Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. | The evacuation and backfilling cycles ensure that the reaction atmosphere is free of oxygen, which can deactivate the catalyst. Vigorous stirring is necessary to keep the catalyst suspended and maximize the solid-liquid-gas phase contact. |

| 4. Monitoring | Monitor the reaction progress by thin-layer chromatography (TLC). | The disappearance of the starting material and the appearance of the deprotected amine (which may require staining to visualize) indicates reaction completion. |

| 5. Filtration | Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. | Celite is a filter aid that prevents the fine catalyst particles from passing through the filter paper. Safety: The filtered catalyst should be kept wet with solvent to prevent ignition upon exposure to air. |

| 6. Concentration | Concentrate the filtrate under reduced pressure to yield the deprotected amine. | The byproducts, toluene and carbon dioxide, are volatile and are removed during this step, often yielding a clean product that may not require further purification. |

Quantitative Data for Cbz Deprotection by Catalytic Hydrogenolysis

| Substrate | Yield (%) | Reaction Time (h) |

| Cbz-Glycine | >95% | 1-3 |

| Cbz-L-Phenylalanine | >95% | 2-4 |

| Cbz-L-Serine | >90% | 3-6 |

Yields and reaction times are representative and can be influenced by catalyst activity, hydrogen pressure, and substrate purity.

For substrates containing functional groups that are sensitive to hydrogenation (e.g., alkenes, alkynes, or other reducible groups), acid-mediated cleavage provides a valuable alternative. The most common reagent for this purpose is a solution of hydrogen bromide in glacial acetic acid (HBr/AcOH).[8]

Experimental Protocol: Cbz Deprotection by Acidolysis

| Step | Procedure | Causality and Field-Proven Insights |

| 1. Dissolution | Dissolve the Cbz-protected compound in glacial acetic acid. | Glacial acetic acid serves as the solvent and is relatively inert under the reaction conditions. |

| 2. Reagent Addition | Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH). | The strong acid protonates the carbamate oxygen, making the benzylic carbon more susceptible to nucleophilic attack by the bromide ion. |

| 3. Reaction | Stir the mixture at room temperature for 2 to 16 hours. | The reaction time can vary significantly depending on the substrate. The reaction should be monitored by TLC. |

| 4. Work-up | The product, an amine hydrobromide salt, can often be precipitated by the addition of diethyl ether. The salt is then collected by filtration. | The addition of a non-polar solvent like diethyl ether reduces the solubility of the polar amine salt, facilitating its isolation. Alternatively, an aqueous work-up with neutralization of the acid may be required. |

Comparative Analysis: Cbz vs. Boc and Fmoc

The choice of an amine protecting group is a critical decision in the design of a synthetic route. The orthogonality of protecting groups, which allows for the selective removal of one group in the presence of others, is a cornerstone of modern multi-step synthesis.[9] The following table provides a comparative overview of the key characteristics of the Cbz, tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups.[9][10]

| Feature | Carbobenzoxy (Cbz or Z) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Structure | Benzyl-O-(C=O)- | (CH₃)₃C-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |

| Lability | Hydrogenolysis | Acid-Labile | Base-Labile |

| Typical Deprotection | H₂, Pd/C; Transfer Hydrogenation; HBr/AcOH | Trifluoroacetic Acid (TFA); HCl in Dioxane | 20-50% Piperidine in DMF |

| Stability | Stable to mild acid and base | Stable to base and hydrogenolysis | Stable to acid and hydrogenolysis |

| Key Advantages | Stable to a wide range of non-reductive conditions; useful in solution-phase synthesis; byproduct (toluene) is volatile. | Well-established in Solid-Phase Peptide Synthesis (SPPS); robust and less prone to aggregation in some cases. | Orthogonal to acid-labile side-chain protecting groups; milder final cleavage conditions in SPPS; automation-friendly. |

| Potential Limitations | Incompatible with reducible functional groups (e.g., alkenes, alkynes, some sulfur-containing amino acids); catalyst poisoning can be an issue. | Requires strong acid for cleavage, which can be detrimental to sensitive substrates; potential for t-butylation side reactions. | The dibenzofulvene byproduct can form adducts with the deprotected amine, requiring a scavenger; potential for diketopiperazine formation at the dipeptide stage. |

Applications in Complex Molecule Synthesis

The Cbz group has been instrumental in the synthesis of a vast array of complex and biologically active molecules, from peptide hormones to natural products and pharmaceuticals.

The Synthesis of Oxytocin

The first chemical synthesis of a peptide hormone, oxytocin, by Vincent du Vigneaud in 1953, was a landmark achievement that relied heavily on the principles of the Bergmann-Zervas method.[6] The Cbz group was used to protect the α-amino groups of several amino acid residues during the stepwise solution-phase synthesis of this nonapeptide.

Synthesis of β-Lactam Antibiotics

The β-lactam ring is the core structural motif of a major class of antibiotics, including penicillins and cephalosporins.[11][12][13] The synthesis of these complex molecules often requires the use of protecting groups to mask reactive functionalities. The Cbz group has been employed in the synthesis of β-lactam precursors to protect amine functionalities during the construction of the strained four-membered ring.[14][15]

Total Synthesis of (+)-Biotin

Biotin (Vitamin H) is an essential cofactor for several carboxylase enzymes.[16][17] The total synthesis of this complex, bicyclic natural product has been a longstanding challenge for synthetic chemists. In some synthetic routes, the Cbz group has been utilized to protect an amine intermediate during the elaboration of the biotin molecule.

Conclusion

The introduction of the carbobenzoxy protecting group by Max Bergmann and Leonidas Zervas was a transformative event in the history of organic chemistry. It provided the first reliable and general method for the controlled synthesis of peptides, paving the way for a deeper understanding of their structure and function. While newer protecting groups like Boc and Fmoc have become dominant in solid-phase peptide synthesis, the Cbz group remains an indispensable tool in the synthetic chemist's arsenal, particularly in solution-phase synthesis and for the protection of amines in the synthesis of complex natural products and pharmaceuticals. Its robust stability, coupled with its selective removal under mild hydrogenolytic or specific acidic conditions, ensures that the legacy of the Cbz group will continue to endure for many years to come.

References

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link].

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.

- Process for preparing enantiomerically enriched amino-alcohols. Google Patents.

-

Developing deprotectase biocatalysts for synthesis. National Institutes of Health. Available at: [Link].

-

Structural Insights for β-Lactam Antibiotics. Biomolecules & Therapeutics. Available at: [Link].

-

β-Lactam antibiotic. Wikipedia. Available at: [Link].

-

Über ein allgemeines Verfahren der Peptid-Synthese. Semantic Scholar. Available at: [Link].

-

β-Lactam. Wikipedia. Available at: [Link].

-

The synthesis of new biotin derivatives and their bioactivity. LSU Scholarly Repository. Available at: [Link].

-

Novel and Recent Synthesis and Applications of β-Lactams. National Institutes of Health. Available at: [Link].

-

Synthesis of beta-lactams with pi electron-withdrawing substituents. ResearchGate. Available at: [Link].

- Synthesis of biotin. Google Patents.

-

Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway. National Institutes of Health. Available at: [Link].

-

Bergmann azlactone peptide synthesis. Wikipedia. Available at: [Link].

-

A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI. Available at: [Link].

-

Introduction to Peptide Synthesis. National Institutes of Health. Available at: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Über ein allgemeines Verfahren der Peptid‐Synthese | Semantic Scholar [semanticscholar.org]

- 4. Bergmann azlactone peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Cbz-Protected Amino Groups [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Insights for β-Lactam Antibiotics [biomolther.org]

- 11. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 12. β-Lactam - Wikipedia [en.wikipedia.org]

- 13. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. repository.lsu.edu [repository.lsu.edu]

- 16. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US2489232A - Synthesis of biotin - Google Patents [patents.google.com]

A Technical Guide to the Solubility of α-Carbobenzoxy-L-lysine (Z-L-lysine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Carbobenzoxy-L-lysine (Z-L-lysine) is a critical building block in peptide synthesis and various areas of pharmaceutical research. Its unique chemical structure, possessing both hydrophobic and hydrophilic moieties, results in a complex solubility profile that is highly dependent on the chosen solvent system, pH, and temperature. A thorough understanding of these solubility characteristics is paramount for the successful design of experimental protocols, including reaction setup, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of Z-L-lysine solubility, offering both compiled data and detailed methodologies for its empirical determination.

Introduction: The Amphipathic Nature of Z-L-lysine

Nα-Carbobenzoxy-L-lysine, commonly abbreviated as Z-L-lysine, is an L-lysine derivative where the alpha-amino group is protected by a carbobenzoxy (Z or Cbz) group. This protecting group is instrumental in peptide chemistry, preventing unwanted side reactions during peptide bond formation.[1][2] The structure of Z-L-lysine is inherently amphipathic, a key determinant of its solubility behavior.

-

Hydrophobic Region: The carbobenzoxy group, with its benzyl ring, is large, non-polar, and hydrophobic.

-

Hydrophilic Regions: The molecule contains a free carboxylic acid group, and a primary amino group at the epsilon (ε) position of the lysine side chain. These groups are polar and capable of ionization and hydrogen bonding.

This dual nature means that Z-L-lysine does not exhibit straightforward solubility like purely polar or non-polar molecules. Its dissolution is a nuanced interplay between the solvent's ability to solvate both the bulky hydrophobic group and the polar, ionizable functionalities.

Theoretical Framework for Solubility

The solubility of Z-L-lysine can be predicted and understood by considering several key chemical principles:

"Like Dissolves Like"

The presence of the large, non-polar Cbz group suggests solubility in organic solvents that can accommodate it. However, the polar amino and carboxyl groups necessitate a degree of polarity in the solvent for effective solvation. Therefore, Z-L-lysine is not typically soluble in highly non-polar solvents like hexane but shows better solubility in solvents of intermediate polarity or those capable of hydrogen bonding.

The Critical Role of pH

In aqueous systems, pH is the most dominant factor influencing the solubility of Z-L-lysine. The molecule has two ionizable groups: the α-carboxylic acid and the ε-amino group.

-

In Acidic Conditions (Low pH): The ε-amino group becomes protonated (-NH3+), forming a cationic species. This increased charge generally enhances solubility in water and other polar protic solvents.[3][4]

-

In Basic Conditions (High pH): The carboxylic acid group becomes deprotonated (-COO-), forming an anionic species. This also increases the molecule's polarity and, consequently, its aqueous solubility.[3][4]

-

At the Isoelectric Point (pI): At a specific pH, the net charge of the molecule is zero. This zwitterionic form typically exhibits the minimum solubility in aqueous solutions.[4]

Therefore, adjusting the pH away from the isoelectric point is a common strategy to dissolve amino acid derivatives in aqueous media.[3][5]

Solubility Data for α-Carbobenzoxy-L-lysine

The following table summarizes the available qualitative solubility data for Z-L-lysine in various common laboratory solvents. It is important to note that quantitative data is sparse in publicly available literature, underscoring the need for empirical determination for specific applications.

| Solvent | Solvent Type | Reported Solubility | Source / Notes |

| Water | Polar Protic | Sparingly Soluble / Mostly Soluble | [2] Solubility is highly pH-dependent. Often requires acidification or basification. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (e.g., 200 mg/mL) | [6] A good solvent for creating concentrated stock solutions. Hygroscopic nature should be noted. |

| Ethanol | Polar Protic | Insoluble | [7] Unmodified L-lysine is also insoluble in ethanol. |

| Methanol | Polar Protic | Sparingly Soluble | Generally, amino acids have low solubility in alcohols.[8] |

| Dichloromethane (DCM) | Non-polar | Sparingly Soluble / Insoluble | Used as a solvent in the synthesis of Z-L-lysine.[2] |

| Ethyl Ether | Non-polar | Insoluble | [7] Used as a solvent in the synthesis of Z-L-lysine.[2] |

| Acetone | Polar Aprotic | Insoluble | [7] |

| Benzene | Non-polar | Insoluble | [7] |

Note: "Sparingly Soluble" and "Insoluble" are qualitative terms. For precise applications, experimental verification is essential.

Experimental Protocol: Determining Solubility via the Shake-Flask Method

For applications requiring precise concentration, the equilibrium solubility of Z-L-lysine should be determined empirically. The isothermal shake-flask method is a reliable and widely accepted technique.

Principle

An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated. The concentration of the solute in the supernatant is then measured to determine the solubility.

Materials and Equipment

-

α-Carbobenzoxy-L-lysine (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Syringes

-

Volumetric flasks

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

pH meter (for aqueous solutions)

Step-by-Step Methodology

-

Preparation: Add an excess amount of Z-L-lysine to a series of vials. The amount should be visibly more than what is expected to dissolve.

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of Z-L-lysine in the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for determining solubility using the shake-flask method.

Key Factors Influencing Z-L-lysine Solubility

Effect of pH on Aqueous Solubility

The ionization state of Z-L-lysine is directly dependent on the pH of the aqueous medium. Understanding its pKa values is key to predicting its charge and, therefore, its solubility.

-

pKa1 (α-COOH): ~2.2

-

pKa2 (ε-NH2): ~10.5

The diagram below illustrates the predominant ionic species at different pH ranges. Solubility is lowest near the isoelectric point (pI), which is the average of the two pKa values, and increases significantly at pH values below pKa1 and above pKa2.

Caption: Relationship between pH and the ionic state of Z-L-lysine.

Effect of Temperature

Practical Recommendations and Troubleshooting

-

For Stock Solutions: DMSO is an excellent choice for preparing high-concentration stock solutions of Z-L-lysine for in vitro assays.[6] Ensure the use of anhydrous DMSO and store solutions appropriately, as DMSO is hygroscopic.[6]

-

For Aqueous Buffers: If dissolving Z-L-lysine directly in an aqueous buffer proves difficult, try preparing a concentrated stock in a minimal amount of 1N HCl or 1N NaOH and then diluting it with the buffer, adjusting the final pH as needed.

-

For Peptide Synthesis: In solid-phase peptide synthesis (SPPS), Z-L-lysine is typically dissolved in organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) in the presence of coupling reagents. In solution-phase synthesis, solvent choice will depend on the other reactants, but mixtures including DMF or DMSO are common.

-

Troubleshooting Poor Solubility: If Z-L-lysine fails to dissolve, consider gentle heating, sonication, or vortexing. For aqueous solutions, the most effective method is to adjust the pH.

Conclusion

The solubility of α-Carbobenzoxy-L-lysine is a multifaceted property governed by the interplay of its hydrophobic carbobenzoxy group and its hydrophilic amino acid backbone. While general guidelines can be derived from its amphipathic structure, precise solubility in a given system, particularly for quantitative applications in drug development and research, must be determined empirically. By understanding the principles of solvent polarity and pH effects, and by employing robust methodologies like the shake-flask method, researchers can effectively manage and utilize Z-L-lysine to achieve reliable and reproducible scientific outcomes.

References

- Hayashi, K., Nagashima, N., & Hino, T. (1951). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 25(4-5), 235-238.

- Lazzús, J. A. (2019). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 58(42), 19685–19703.

- Ferreira, L. A., et al. (2019). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

- Hirano, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 689223.

- Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems.

-

Solubility of Things. (n.d.). L-Lysine. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5962, L-Lysine. Available at: [Link]

-

Wikipedia. (n.d.). Lysine. Available at: [Link]

-

Fengchen Group. (n.d.). Cbz-L-Lysine (Cbz-Lys-OH) BP EP USP CAS 2212-75-1. Available at: [Link]

- Google Patents. (2001). US6329548B1 - Aqueous stable lysine solution.

-

Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 866, Lysine, DL-. Available at: [Link]

-

HiMedia Laboratories. (n.d.). N-a-(Carbobenzyloxy)-L-lysine. Available at: [Link]

-

ResearchGate. (2008). Conformational Studies on CBZ- L- Lysine and L- Valine Block Copolymers. Available at: [Link]

Sources

- 1. Nalpha-Carbobenzoxy-L-lysine | 2212-75-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. Cbz-L-Lysine (Cbz-Lys-OH) BP EP USP CAS 2212-75-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. L-Lysine | 56-87-1 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Elucidation of Nα-Carbobenzoxy-L-lysine: A Technical Guide to NMR and IR Analysis

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize Nα-Carbobenzoxy-L-lysine (Cbz-Lys-OH), a critical building block in peptide synthesis and drug development.[1][2][3][4] For researchers, scientists, and professionals in drug development, a comprehensive understanding of its structural features through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is paramount for quality control and reaction monitoring. This document offers both theoretical insights and practical, field-proven protocols to empower users in their analytical endeavors.

Introduction: The Structural Significance of Nα-Carbobenzoxy-L-lysine

Nα-Carbobenzoxy-L-lysine is an amino acid derivative where the alpha-amino group of L-lysine is protected by a carbobenzoxy (Cbz or Z) group.[4][5] This protection strategy is fundamental in peptide chemistry, enabling the controlled formation of peptide bonds at the ε-amino group of the lysine side chain. The molecular structure, with its distinct functional groups—a carboxylic acid, a carbamate, an aromatic ring, and an aliphatic chain—gives rise to a unique spectroscopic fingerprint.

This guide will dissect the ¹H NMR, ¹³C NMR, and IR spectra of Cbz-Lys-OH, explaining the causality behind the observed signals and how they correlate to the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within Nα-Carbobenzoxy-L-lysine.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of Nα-Carbobenzoxy-L-lysine provides a wealth of information about the number of different types of protons and their neighboring atoms. The chemical shift (δ) of each proton is influenced by the electron density of its local environment.

Expected ¹H NMR Spectral Data for Nα-Carbobenzoxy-L-lysine

| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Integration | Assignment Rationale |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H | Protons on the phenyl ring of the Cbz group are deshielded by the aromatic ring current. |

| Benzylic (CH₂) | ~5.1 | Singlet | 2H | The methylene protons adjacent to the phenyl group and the carbamate oxygen are in a distinct chemical environment. |

| α-CH | 4.0 - 4.3 | Multiplet | 1H | The proton on the alpha-carbon is adjacent to the carboxylic acid and the nitrogen of the carbamate, leading to a downfield shift. |

| ε-CH₂ | 2.9 - 3.1 | Triplet | 2H | These methylene protons are adjacent to the primary amine at the end of the side chain. |

| β, γ, δ-CH₂ | 1.2 - 1.9 | Multiplets | 6H | The methylene protons of the lysine side chain overlap in a complex pattern in the aliphatic region of the spectrum. |

| NH (Carbamate) | 5.5 - 6.0 | Broad Singlet | 1H | The amide proton's chemical shift can be variable and is often broad due to quadrupole effects and chemical exchange. |

| COOH | 10 - 12 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and its signal is often broad and may exchange with D₂O.[6] |

| NH₃⁺ (Side Chain) | 7.5 - 8.5 | Broad Singlet | 3H | In acidic or neutral D₂O, the terminal amine will be protonated. This signal will disappear upon exchange with D₂O. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct look at the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, offering a powerful tool for confirming the overall structure.

Expected ¹³C NMR Spectral Data for Nα-Carbobenzoxy-L-lysine

| Carbon | Chemical Shift (δ, ppm) Range | Assignment Rationale |

| Carboxylic Acid (C=O) | 170 - 180 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[6] |

| Carbamate (C=O) | 155 - 160 | The carbonyl carbon of the carbamate group appears at a characteristic downfield position. |

| Aromatic (C₆H₅) | 125 - 140 | The carbons of the phenyl ring resonate in the aromatic region. |

| Benzylic (CH₂) | 65 - 70 | The benzylic carbon is shifted downfield by the adjacent oxygen atom. |

| α-C | 50 - 60 | The alpha-carbon is attached to both the carboxylic acid and the nitrogen atom. |

| ε-C | 38 - 42 | The carbon adjacent to the terminal amino group. |

| β, γ, δ-C | 20 - 35 | The remaining methylene carbons of the lysine side chain appear in the aliphatic region. |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of Nα-Carbobenzoxy-L-lysine.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment, or MeOD) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Record the ¹³C NMR spectrum, which will require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

Characteristic IR Absorption Bands for Nα-Carbobenzoxy-L-lysine

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | O-H Stretch |

| N-H (Carbamate) | 3200 - 3400 | Medium | N-H Stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium | C-H Stretch |

| C-H (Aliphatic) | 2850 - 2960 | Medium-Strong | C-H Stretch |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong | C=O Stretch[6][7] |

| C=O (Carbamate) | 1680 - 1700 | Strong | C=O Stretch (Amide I)[8] |

| C=C (Aromatic) | 1450 - 1600 | Medium | C=C Stretch |

| C-O (Carboxylic Acid/Carbamate) | 1200 - 1300 | Strong | C-O Stretch |

Causality in IR Spectral Features

The broadness of the O-H stretch from the carboxylic acid is a hallmark feature, resulting from strong intermolecular hydrogen bonding.[6][7] The two distinct C=O stretching bands for the carboxylic acid and the carbamate are crucial for confirming the presence of both functionalities. The exact position of these bands can be sensitive to the physical state of the sample (solid vs. solution) and the extent of hydrogen bonding.[8]

Experimental Protocol for FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of Nα-Carbobenzoxy-L-lysine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum should be displayed in terms of transmittance or absorbance.

Visualization of Key Structural Relationships

To better illustrate the connectivity and the origin of the spectroscopic signals, the following diagrams are provided.

Molecular Structure and Proton Labeling

Caption: Molecular structure of Nα-Carbobenzoxy-L-lysine with proton labeling.

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of Nα-Carbobenzoxy-L-lysine.

Conclusion: A Self-Validating Analytical Approach

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and self-validating system for the structural confirmation of Nα-Carbobenzoxy-L-lysine. Each technique offers complementary information, and the congruence of the data from all three methods instills a high degree of confidence in the identity and purity of the compound. For scientists in pharmaceutical development and peptide synthesis, mastering the interpretation of these spectra is not just an analytical exercise but a cornerstone of ensuring product quality and experimental success.

References

- Nyquist, R. A. (n.d.). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.

- Echemi. (n.d.). N-α-Benzyloxycarbonyl-L-lysine.

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- ChemicalBook. (n.d.). N-alpha-Cbz-L-lysine(2212-75-1) 1H NMR spectrum.

- PubChem. (n.d.). alpha-Carbobenzoxy-L-lysine.

- Michigan State University Department of Chemistry. (n.d.). IR: carboxylic acids.

- ChemicalBook. (n.d.). N-alpha-Cbz-L-lysine(2212-75-1)IR.

- Royal Society of Chemistry. (2017). Mass spectrometric study on the reaction of glyoxylic acid with chemically protected lysine at the α-amine group.

- Chem-Impex. (n.d.). Nα-Boc-Nε-Z-L-lysine.

- ChemicalBook. (2025). N-alpha-Cbz-L-lysine.

- HiMedia Laboratories. (n.d.). N-a-(Carbobenzyloxy)-L-lysine.

Sources

- 1. Mass spectrometric study on the reaction of glyoxylic acid with chemically protected lysine at the α-amine group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. N-alpha-Cbz-L-lysine | 2212-75-1 [chemicalbook.com]

- 4. N-a-(Carbobenzyloxy)-L-lysine [himedialabs.com]

- 5. alpha-Carbobenzoxy-L-lysine | C14H20N2O4 | CID 273354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. academic.oup.com [academic.oup.com]

A Senior Application Scientist's Guide to Sourcing High-Purity Nα-Cbz-L-lysine for Pharmaceutical and Research Applications

Abstract

Nα-Carbobenzoxy-L-lysine (Cbz-L-lysine) is a cornerstone protected amino acid, indispensable for the synthesis of peptides and complex pharmaceutical intermediates. The success, reproducibility, and safety of these synthetic processes are directly contingent on the purity and quality of the starting materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, evaluating, and sourcing high-purity Cbz-L-lysine. We will delve into the critical quality attributes that define "high-purity," detail the essential analytical methodologies for verification, survey the commercial supplier landscape, and present a robust workflow for supplier qualification.

The Foundational Role of Cbz-L-lysine in Synthesis

L-lysine possesses two primary amino groups: one at the alpha (α) position and another at the epsilon (ε) position of its side chain. In peptide synthesis, selective protection of these groups is paramount to ensure controlled, sequential amide bond formation. The Carbobenzoxy (Cbz or Z) group is a widely used protecting group for the α-amino function due to its stability under various reaction conditions and its clean removal via catalytic hydrogenation.

The precise chemical identity of the starting material is critical. This guide focuses on Nα-Cbz-L-lysine (CAS RN: 2212-75-1) , where the Cbz group protects the alpha-amino group, leaving the epsilon-amino group free for subsequent reactions. It is crucial to distinguish this from its isomer, Nε-Cbz-L-lysine (CAS RN: 1155-64-2), where the side-chain amino group is protected.

Caption: Chemical structures of L-Lysine and Nα-Cbz-L-lysine.

Defining "High-Purity": Critical Quality Attributes (CQAs)

For drug development and rigorous research, "high-purity" is not a qualitative term but a quantitative assessment of several Critical Quality Attributes (CQAs). When evaluating a potential supplier, the following CQAs must be scrutinized.

| Critical Quality Attribute | Specification Target | Rationale & Impact on Synthesis | Key Analytical Methods |

| Assay (Purity) | ≥98.0%, often >99.0% | Ensures accurate stoichiometry in reactions, preventing side reactions and maximizing yield. Low purity leads to inconsistent results. | HPLC, Non-aqueous Acid-base Titration |

| Enantiomeric Purity | L-isomer ≥99.5% | The D-isomer is a process-related impurity that can lead to diastereomeric impurities in the final peptide, impacting biological activity and safety. | Chiral HPLC, Optical Rotation |

| Related Substances | Individual impurities ≤0.1%, Total ≤0.5% | Impurities such as free L-lysine, dibenzyl-protected lysine, or other synthesis byproducts can interfere with reactions or be difficult to remove later. | HPLC, Mass Spectrometry |

| Residual Solvents | Conforms to ICH Q3C limits | Solvents used in manufacturing can be toxic and may interfere with downstream processes. | Gas Chromatography (GC-HS) |

| Heavy Metals | e.g., ≤10 ppm | Contamination with heavy metals is a major safety concern for pharmaceutical applications. | Inductively Coupled Plasma (ICP-MS/OES) |

| Water Content | Typically ≤0.5% | High water content can affect reaction stoichiometry and promote hydrolysis of the starting material or activated esters. | Karl Fischer Titration |

The Analytical Validation Framework

A trustworthy supplier provides a comprehensive Certificate of Analysis (CofA) detailing the results from a battery of analytical tests. As a scientist, it is your responsibility to understand these methods to critically evaluate the data.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the gold standard for determining the purity of non-volatile organic molecules like Cbz-L-lysine. It separates the main compound from process-related impurities and degradation products.

Experimental Protocol: Reverse-Phase HPLC for Cbz-L-lysine Purity

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-31 min: 95% to 5% B

-

31-35 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 214 nm or 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the Cbz-L-lysine standard and sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1 mg/mL.

-

System Suitability: Before analysis, inject a standard solution multiple times to ensure system precision (RSD <2.0% for peak area) and resolution between the main peak and any known impurities.

-

Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Scientist's Note: The choice of 214 nm is for detecting the peptide bond, while 254 nm is excellent for detecting the aromatic Cbz group. Running at both wavelengths can provide a more complete impurity profile. The presence of TFA in the mobile phase ensures good peak shape by acting as an ion-pairing agent.

Caption: Workflow for HPLC purity analysis of Cbz-L-lysine.

Survey of Commercial Suppliers

The market for Cbz-L-lysine includes large, well-known chemical suppliers, specialized biochemical companies, and manufacturers. The choice of supplier often depends on the scale of work (research vs. manufacturing) and the required level of quality assurance (e.g., GMP grade).

| Supplier | Example Product Name/Number | Stated Purity/Assay | Key Analytical Methods Cited | CAS RN |

| Thermo Scientific Chemicals | N(alpha)-Benzyloxycarbonyl-L-lysine (AAL0862906) | ≥98% | Assay (Non-aqueous acid-base Titration), Optical Rotation[1][2] | 2212-75-1 |

| Sigma-Aldrich (Merck) | N-α-Cbz-L-lysine | ≥98% (TLC) | Thin-Layer Chromatography (TLC)[3] | 2212-75-1 |

| TCI Chemicals | Nalpha-Carbobenzoxy-L-lysine (C1728) | >97.0% (HPLC) | HPLC, Optical Rotation[4] | 2212-75-1 |

| Fengchen Group | Cbz-L-Lysine (Cbz-Lys-OH) BP EP USP | Conforms to BP, EP, USP standards | Pharmacopeial methods[5] | 2212-75-1 |

| CD Bioparticles | P-Nε-Cbz-L-lysine (CDAMD29) | Not specified for monomer | Used in polymer synthesis[6] | 25931-47-9 (polymer) |

| ETW International | N₆-Cbz-L-Lysine | 99% min | Not specified, but implied for peptide synthesis[7] | 1155-64-2 |

Note: This table is illustrative and based on publicly available data as of early 2026. Specifications are subject to change. It is critical to obtain a lot-specific CofA for any material purchased. The last two entries refer to the Nε-protected isomer or its polymer and are included for differentiation.

A Framework for Supplier Selection and Qualification

Selecting a supplier, especially for GMP or critical drug development projects, is a multi-step process that goes beyond comparing catalog prices. It requires a systematic evaluation of both the product and the supplier's quality systems.

Caption: A systematic workflow for qualifying a high-purity chemical supplier.

A Self-Validating Qualification Process:

-

Trust, but Verify: The core principle is to never rely solely on the supplier's CofA. Independent, in-house verification of a sample from a specific lot is a non-negotiable step.

-

CofA as a Litmus Test: A detailed CofA that lists multiple analytical techniques (e.g., HPLC, NMR, Optical Rotation) and provides actual numerical results (not just "Passes Test") is indicative of a supplier with robust quality control.

-

Mass Balance: For the highest level of scrutiny, a mass balance calculation should be performed. The sum of the assay percentage and all quantified impurities (including water and residual solvents) should ideally be between 99.0% and 101.0%. This comprehensive view ensures that no significant impurities have been overlooked.

Conclusion

The selection of a commercial supplier for high-purity Nα-Cbz-L-lysine is a critical decision that directly impacts the integrity and success of research and drug development projects. A methodical approach, grounded in a deep understanding of the material's critical quality attributes and the analytical techniques used to measure them, is essential. By moving beyond simple catalog comparisons to a rigorous, evidence-based qualification process, scientists can ensure a consistent, high-quality supply of this vital building block, thereby enhancing the reliability and reproducibility of their synthetic work.

References

-

Fengchen Group. (n.d.). Cbz-L-Lysine (Cbz-Lys-OH) BP EP USP CAS 2212-75-1. Retrieved from Fengchen Group website. [Link]

-

LookChem. (n.d.). CAS No.1155-64-2,N6-Cbz-L-Lysine Suppliers. Retrieved from LookChem website. [Link]

-

Sandoo Pharmaceuticals and Chemicals Co.,Ltd. (n.d.). N6-Cbz-L-Lysine. Retrieved from Sandoo website. [Link]

-

N6-CBZ-L-Lysine. (n.d.). Factory Direct N6-CBZ-L-Lysine. Retrieved from an unspecified factory supplier. [Link]

-

ETW International. (n.d.). N₆-Cbz-L-Lysine. Retrieved from ETW International website. [Link]

-

European Union Reference Laboratory. (n.d.). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from European Commission website. [Link]

-

Pundir, C. S., & Chaudhary, R. (2021). A comprehensive review of methods for determination of l-lysine with detailed description of biosensors. International journal of biological macromolecules, 186, 445–461. [Link]

-

Yamazaki, T., Eyama, S., & Takatsu, A. (2012). Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evaluation. Bunseki Kagaku, 61(9), 759-764. [Link]

-

Yamazaki, T., Kato, M., Kato, H., & Takatsu, A. (2020). Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evaluation. Request PDF on ResearchGate. [Link]

Sources

- 1. L08629.06 [thermofisher.com]

- 2. N(alpha)-Benzyloxycarbonyl-L-lysine, 98+% | Fisher Scientific [fishersci.ca]

- 3. Cbz lysine | Sigma-Aldrich [sigmaaldrich.com]

- 4. Nalpha-Carbobenzoxy-L-lysine | 2212-75-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. Cbz-L-Lysine (Cbz-Lys-OH) BP EP USP CAS 2212-75-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. P-Nε-Cbz-L-lysine - CD Bioparticles [cd-bioparticles.net]

- 7. N6-Cbz-L-Lysine | Protected Amino Acids | Baishixing | ETW [etwinternational.com]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Nα-Boc-L-lysine(ε-Z)-OH in Solid-Phase Peptide Synthesis

An in-depth guide to the application of Carbobenzoxy-protected Lysine in solid-phase peptide synthesis, designed for researchers, scientists, and professionals in drug development.

Foundational Principles: The Role of Z-Protected Lysine in Peptide Synthesis

The synthesis of peptides with precisely defined sequences is foundational to numerous fields, from pharmacology to materials science. The strategy hinges on the use of protecting groups, which temporarily mask reactive functional groups to prevent unwanted side reactions.[1] The Carbobenzoxy (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, was the first reversible Nα-protecting group and revolutionized peptide chemistry.[2][3] While its use for Nα-protection is now less common in solid-phase peptide synthesis (SPPS), the Z-group remains a cornerstone for the side-chain protection of amino acids, particularly lysine.

Lysine possesses a primary amine (ε-amino group) on its side chain which is highly nucleophilic. If left unprotected during SPPS, this amine would compete with the N-terminal α-amino group during the coupling step, leading to the formation of branched peptide impurities.[4] Therefore, robust protection of this side chain is critical.

This guide focuses on the use of Nα-Boc-L-lysine(ε-Z)-OH (Boc-Lys(Z)-OH), a derivative where the temporary Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the ε-amino side chain is protected by the more resilient Carbobenzoxy (Z) group. This combination is a classic example of an orthogonal protection scheme, where one protecting group (Boc) can be removed under conditions that leave the other (Z) intact.[5][6]

The Z-group is stable to the moderately acidic conditions (e.g., Trifluoroacetic Acid - TFA) used for the repetitive cleavage of the Nα-Boc group during the elongation of the peptide chain.[4][7][8] It is typically removed during the final step of the synthesis—the cleavage of the peptide from the solid support—using very strong acids like anhydrous Hydrogen Fluoride (HF).[2][8] Alternatively, it can be cleaved via catalytic hydrogenolysis.[5][9] This stability profile makes Boc-Lys(Z)-OH an excellent and reliable building block for Boc-based SPPS.

Experimental Design: Reagents, Materials, and Core Considerations

Success in SPPS is contingent on the quality of reagents and a well-defined experimental setup. The following table outlines the necessary components for incorporating Boc-Lys(Z)-OH into a peptide sequence.

| Category | Reagent/Material | Grade/Purity | Purpose |

| Amino Acid | Nα-Boc-L-Lys(ε-Z)-OH | ≥98.0% Peptide Synthesis Grade | The building block for introducing a Z-protected lysine residue. |

| Solid Support | Merrifield Resin, PAM Resin | 100-200 or 200-400 mesh | Standard resins for Boc-SPPS. The choice depends on the C-terminal acid requirement. |

| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Used for resin swelling, washing, and as reaction media. |

| Isopropanol (IPA) | Reagent Grade | Used in washing steps to remove residual reagents. | |

| Deprotection | Trifluoroacetic Acid (TFA) | ≥99% | For the removal of the Nα-Boc protecting group.[6] |

| Neutralization | N,N-Diisopropylethylamine (DIPEA/DIEA) | ≥99.5% | A non-nucleophilic base used to neutralize the protonated N-terminus after Boc deprotection.[10] |

| Coupling | Activating Agents (Choose one system): | ||

| Carbodiimide System: N,N'-Diisopropylcarbodiimide (DIC) + 1-Hydroxybenzotriazole (HOBt) | ≥98% | A cost-effective and standard activation method. HOBt suppresses racemization.[7][11] | |

| Uronium/Aminium System: HBTU, HATU | ≥98% | Highly efficient and fast-acting reagents, especially for difficult couplings.[7] | |

| Monitoring | Ninhydrin (Kaiser Test Kit) | ACS Grade | For qualitative detection of free primary amines to monitor coupling completion.[3][7] |

| Cleavage | Anhydrous Hydrogen Fluoride (HF) with scavenger cocktail (e.g., anisole) | N/A | For final cleavage from the resin and removal of the Z-group and other side-chain protection.[4][8] |

Core Protocol: Step-wise Incorporation of Boc-Lys(Z)-OH

The following protocol details a single cycle for the incorporation of a Boc-Lys(Z)-OH residue onto a growing peptide chain attached to a solid support in a manual synthesis setup.

Workflow for Boc-Lys(Z)-OH Coupling Cycle

Caption: Workflow for a single coupling cycle in Boc-SPPS using Boc-Lys(Z)-OH.

Detailed Step-by-Step Methodology

Assumptions: The synthesis starts with a deprotected N-terminal amine on the peptide-resin, ready for coupling. The following describes the addition of the next residue, which is Boc-Lys(Z)-OH.

-

Resin Swelling & Preparation:

-

Place the peptide-resin in a suitable reaction vessel.

-

Wash the resin with Dichloromethane (DCM) (3 x 1 min) to ensure it is adequately swollen for optimal reaction kinetics.

-

-

Nα-Boc Deprotection:

-

Washing:

-

Drain the TFA solution.

-

Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and N,N-Dimethylformamide (DMF) (3x) to thoroughly remove residual acid and byproducts.

-

-

Neutralization:

-

To deprotonate the N-terminal ammonium salt, wash the resin with a solution of 5-10% N,N-Diisopropylethylamine (DIPEA) in DMF (2 x 2 min).[10] This regenerates the free amine, which is necessary for the subsequent coupling reaction.

-

Wash the resin with DMF (3x) to remove excess DIPEA.

-

-

Amino Acid Activation and Coupling (DIC/HOBt Method):

-

In a separate vessel, dissolve Boc-Lys(Z)-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add this solution to the resin-containing reaction vessel.

-

Add DIC (3 equivalents) to the mixture.

-

Agitate at room temperature for 2-4 hours. The DIC activates the carboxylic acid of the amino acid, which then reacts with the free N-terminal amine on the resin to form the peptide bond.[7]

-

-

Post-Coupling Wash:

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.

-

-

Monitoring for Completion (Kaiser Test):

-

Take a small sample of the resin beads (a few milligrams).

-

Wash them with ethanol and perform the Kaiser test according to the kit manufacturer's instructions.[3]

-

Result Interpretation:

-

Yellow/Colorless Beads: Negative result. Indicates complete coupling (no free primary amines). Proceed to the deprotection step for the next cycle.

-